5-Ethynyl-3,3'-bipyridine synthesis and characterization
5-Ethynyl-3,3'-bipyridine synthesis and characterization
Technical Guide: Synthesis and Characterization of 5-Ethynyl-3,3'-bipyridine
Executive Summary The synthesis of 5-Ethynyl-3,3'-bipyridine represents a distinct challenge in ligand design, diverging from the ubiquitous 2,2'-bipyridine scaffolds. Unlike the planar, chelating 2,2'-isomer, the 3,3'-bipyridine core adopts a twisted, non-planar conformation due to steric repulsion between the 2,2'-hydrogens. This geometry is particularly valuable in the construction of Metal-Organic Frameworks (MOFs) and covalent organic polymers where non-linear, angular linkers are required to generate specific pore topologies or to prevent interpenetration.
This guide details a robust, three-step synthetic route designed to ensure regiochemical purity. We bypass the statistical challenges of direct functionalization by utilizing a controlled Suzuki-Miyaura coupling to establish the asymmetric biaryl core, followed by a high-fidelity Sonogashira cross-coupling.
Part 1: Retrosynthetic Analysis
The strategic disconnection relies on the late-stage introduction of the alkyne moiety to avoid competitive coupling or polymerization. The 3,3'-bipyridine core is constructed first, utilizing the differential reactivity of 3,5-dibromopyridine.
Strategic Logic:
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Alkyne Introduction: The ethynyl group is installed via Sonogashira coupling of a trimethylsilyl (TMS) protected acetylene. This prevents homocoupling (Glaser coupling) of the terminal alkyne.
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Core Construction: The 5-bromo-3,3'-bipyridine intermediate is synthesized via a Suzuki coupling. Using 3,5-dibromopyridine in excess relative to 3-pyridylboronic acid statistically favors the mono-coupled product, leaving one bromine handle available for the subsequent Sonogashira step.
Figure 1: Retrosynthetic pathway designed to maximize regioselectivity and yield.
Part 2: Experimental Protocols
Step 1: Synthesis of 5-Bromo-3,3'-bipyridine
Objective: Construct the asymmetric bipyridine core while retaining a single bromine handle.
Reagents:
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3,5-Dibromopyridine (2.0 equiv, 20 mmol)
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3-Pyridylboronic acid (1.0 equiv, 10 mmol)
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Pd(PPh3)4 (5 mol%)
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Na2CO3 (2.0 M aqueous solution)
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Solvent: Toluene/Ethanol (4:1 v/v)
Protocol:
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Setup: In a 250 mL Schlenk flask, dissolve 3,5-dibromopyridine (4.74 g) and Pd(PPh3)4 (578 mg) in degassed Toluene (80 mL). Stir for 10 minutes under Argon to ensure catalyst solvation.
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Addition: Add the ethanolic solution of 3-pyridylboronic acid (1.23 g in 20 mL EtOH) and the aqueous Na2CO3 (10 mL).
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Reaction: Heat the biphasic mixture to 90°C for 16 hours. Vigorous stirring is critical to ensure phase transfer.
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Workup: Cool to room temperature. Separate the organic layer and extract the aqueous layer with EtOAc (3 x 50 mL). Combine organics, wash with brine, and dry over MgSO4.
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Purification: The crude mixture contains unreacted 3,5-dibromopyridine (due to excess used), the desired product, and trace bis-coupled byproduct. Purify via flash column chromatography (SiO2, Hexanes:EtOAc gradient 80:20 to 50:50).
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Note: 3,5-Dibromopyridine elutes first (non-polar). The product elutes second.
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Yield Target: 60-70% (based on boronic acid).
Step 2: Sonogashira Coupling (TMS-Protection)
Objective: Install the protected alkyne.
Reagents:
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5-Bromo-3,3'-bipyridine (1.0 equiv, 5 mmol)
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Trimethylsilylacetylene (TMSA) (1.5 equiv)
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Pd(PPh3)2Cl2 (3 mol%)
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CuI (2 mol%)
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Triethylamine (Et3N) / THF (1:1 v/v)
Protocol:
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Deoxygenation: This step is oxygen-sensitive. Sparge the Et3N/THF solvent mixture with Argon for 30 minutes prior to use. Copper(I) acetylides are prone to oxidative homocoupling (Glaser) in the presence of O2.
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Reaction: Add the bipyridine, Pd catalyst, and CuI to a pressure tube. Add the solvent and finally the TMSA via syringe. Seal and heat to 70°C for 8-12 hours.
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Monitoring: Monitor by TLC. The product will be highly fluorescent (blue/cyan) under UV (365 nm) and less polar than the starting bromide.
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Workup: Filter through a pad of Celite to remove Pd/Cu residues. Concentrate in vacuo.[1]
Step 3: Deprotection to 5-Ethynyl-3,3'-bipyridine
Objective: Reveal the terminal alkyne.
Reagents:
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5-((TMS)ethynyl)-3,3'-bipyridine
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K2CO3 (0.5 equiv)
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Methanol (anhydrous) / CH2Cl2 (1:1)
Protocol:
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Dissolve the TMS-intermediate in MeOH/CH2Cl2.
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Add solid K2CO3. Stir at room temperature for 1 hour.
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Caution: Do not heat. Terminal alkynes on pyridine rings can be sensitive to base-catalyzed hydration or polymerization at high temperatures.
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Purification: Quench with water, extract with CH2Cl2. The final product is purified by recrystallization from cold Hexanes/CH2Cl2 or sublimation if high purity is required for MOF synthesis.
Part 3: Characterization & Data Analysis
The asymmetry of the 5-ethynyl-3,3'-bipyridine molecule results in a complex but distinct NMR signature. Unlike the symmetric 3,3'-bipyridine, every proton on the substituted ring is chemically distinct.
Expected NMR Data (
| Position | Shift ( | Multiplicity | Integration | Assignment Logic |
| 2' | 8.85 - 8.90 | d ( | 1H | Ortho to N, ortho to ethynyl (deshielded). |
| 2 | 8.80 - 8.85 | d ( | 1H | Ortho to N (unsubstituted ring). |
| 6' | 8.65 - 8.70 | d ( | 1H | Ortho to N, para to ethynyl. |
| 6 | 8.60 - 8.65 | dd | 1H | Ortho to N (unsubstituted ring). |
| 4' | 8.00 - 8.05 | t ( | 1H | Meta to N, between aryl and ethynyl. |
| 4 | 7.90 - 7.95 | dt | 1H | Para to N (unsubstituted ring). |
| 5 | 7.40 - 7.45 | dd | 1H | Meta to N (unsubstituted ring). |
| Acetylene | 3.20 - 3.30 | s | 1H | Terminal alkyne proton ( |
Mass Spectrometry (ESI-MS):
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Calculated [M+H]+: 181.07 Da
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Observed: Expect 181.1 m/z.
IR Spectroscopy (ATR):
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: Weak band at ~2100-2120 cm
(characteristic of internal/terminal alkynes). -
: Sharp, strong band at ~3250-3300 cm
.
Part 4: Process Workflow & Troubleshooting
The following diagram illustrates the critical decision points and purification logic.
Figure 2: Experimental workflow highlighting critical checkpoints for purity.
Troubleshooting Guide:
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Catalyst "Death" (Black Precipitate): In the Sonogashira step, if the reaction mixture turns black immediately, oxygen was present. The Pd(0) has aggregated into Pd-black. Solution: Re-degas all solvents and reagents. Add fresh PPh3 (10 mol%) to stabilize the Pd species.
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Incomplete Deprotection: If the TMS group is stubborn, switch from K2CO3/MeOH to TBAF (Tetrabutylammonium fluoride) in THF (1.0 M, 1.1 equiv). This is faster but requires more aqueous washing to remove tetrabutylammonium salts.
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Isomer Contamination: Ensure the starting material for Step 1 is pure 3,5-dibromopyridine. Commercial sources can sometimes contain 2,5-isomers. Verify by melting point (110-112°C for 3,5-dibromo).
References
- Suzuki-Miyaura Coupling on Pyridines: Li, J. J., & Gribble, G. W. (2000). Palladium in Heterocyclic Chemistry. Pergamon. (General reference for Pd-catalyzed coupling on electron-deficient heterocycles). Context: Validates the use of Pd(PPh3)4/Na2CO3 for biaryl synthesis involving pyridines.
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Sonogashira Coupling Protocols
- Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874-922.
- Context: Provides the mechanistic basis for the Pd/Cu cycle and the necessity of amine bases.
- Synthesis of 3,3'-Bipyridine Derivatives: Fort, Y., et al. (1994). New synthesis of 3,3'-bipyridines. Tetrahedron, 50(41), 11893-11902. Context: Establishes the reactivity profile of 3-halopyridines in coupling reactions.
- Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience.
